6-Chloropyrido[3,4-D]pyrimidine
Overview
Description
6-Chloropyrido[3,4-D]pyrimidine (6-Cl-PPD) is a heterocyclic compound, containing both nitrogen and chlorine atoms, that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. 6-Cl-PPD has a wide range of biological activities, including antiviral, anti-inflammatory, anti-tumor, and anti-bacterial activities. It is also known for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are hormone-like substances involved in inflammation and pain. 6-Cl-PPD has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Scientific Research Applications
1. Antagonists of the Human Chemokine Receptor CXCR2
- Summary of Application : 6-Chloropyrido[3,4-D]pyrimidine analogues have been explored as antagonists of the human chemokine receptor CXCR2 . This receptor plays a crucial role in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer .
- Methods of Application : The study involved exploring the structure–activity relationship (SAR) and improving the CXCR2 antagonistic potency of this pyrido[3,4-D]pyrimidine via systematic structural modifications of the substitution pattern .
- Results or Outcomes : The study identified a 6-furanyl-pyrido[3,4-D]pyrimidine analogue (compound 17b) that showed similar antagonistic potency as the original hit .
2. Anti-inflammatory Activities
- Summary of Application : Pyrimidines, including 6-Chloropyrido[3,4-D]pyrimidine, have shown a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. Synthesis of Fused Pyrimidines
- Summary of Application : 6-Chloropyrido[3,4-D]pyrimidine is used as a precursor in the synthesis of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and others .
- Methods of Application : The synthesis involves hetero-annulation reactions using o-aminopyrimidine aldehydes and o-aminopyrimidine ketones .
- Results or Outcomes : The synthesis of these fused pyrimidines has led to the development of compounds with a wide spectrum of biological activity .
4. PI3K Inhibitors
- Summary of Application : Compounds possessing the 4-(pyrido[4,3-d]pyrimidin-2-yl)morpholine scaffold, which includes 6-Chloropyrido[3,4-D]pyrimidine, have been designed as potential PI3K inhibitors .
- Methods of Application : The synthesis involves the design of compounds based on the lead compound LY294002 .
- Results or Outcomes : The synthesized compounds have shown potential as PI3K inhibitors .
5. Synthesis of Pyrido[2,3-d]pyrimidines
- Summary of Application : 6-Chloropyrido[3,4-D]pyrimidine is used as a precursor in the synthesis of pyrido[2,3-d]pyrimidines .
- Methods of Application : The synthesis involves hetero-annulation reactions using o-aminopyrimidine aldehydes .
- Results or Outcomes : The synthesis of these pyrimidines has led to the development of compounds with a wide spectrum of biological activity .
6. PI3K Inhibition
- Summary of Application : Compounds possessing the 4-(pyrido[4,3-d]pyrimidin-2-yl)morpholine scaffold, which includes 6-Chloropyrido[3,4-D]pyrimidine, have been designed as potential PI3K inhibitors .
- Methods of Application : The synthesis involves the design of compounds based on the lead compound LY294002 .
- Results or Outcomes : The synthesized compounds have shown potential as PI3K inhibitors .
properties
IUPAC Name |
6-chloropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOPAVRSPJYRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NC2=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627851 | |
Record name | 6-Chloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrido[3,4-D]pyrimidine | |
CAS RN |
202273-25-4 | |
Record name | 6-Chloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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